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Compound of Interest

Compound Name: trans-3-Methylcyclohexanamine

Cat. No.: B072601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-
Methylcyclohexanamine, a key building block in medicinal chemistry and organic synthesis.

The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 3-

Methylcyclohexanamine. It is important to note that some of the publicly available data does

not differentiate between the cis and trans isomers and is presented as a mixture.

Table 1: 13C NMR Spectroscopic Data for 3-Methylcyclohexanamine
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Carbon Atom Chemical Shift (δ) [ppm]

C1 (CH-NH₂) 51.0 - 57.0

C2 (CH₂) 30.0 - 36.0

C3 (CH-CH₃) 25.0 - 31.0

C4 (CH₂) 20.0 - 26.0

C5 (CH₂) 20.0 - 26.0

C6 (CH₂) 30.0 - 36.0

C7 (CH₃) 15.0 - 23.0

Note: The chemical shift ranges are approximate and can vary based on the solvent and

experimental conditions. The data is based on general values for substituted cyclohexanes and

related amines. A specific literature reference for the 13C NMR of 3-methylcyclohexylamine is

J.G. Batchelor, J. Chem. Soc. Perkin II 1585 (1976), though specific peak assignments for the

trans-isomer are not readily available in public databases.[1][2]

Table 2: 1H NMR Spectroscopic Data for 3-Methylcyclohexanamine

Proton(s)
Chemical Shift (δ)

[ppm]
Multiplicity Integration

-NH₂ 0.5 - 2.0 Broad Singlet 2H

-CH-NH₂ 2.5 - 3.5 Multiplet 1H

Cyclohexyl -CH- 0.8 - 2.0 Multiplet 9H

-CH₃ 0.8 - 1.2 Doublet 3H

Note: The chemical shifts for the amine protons are highly variable and depend on

concentration, solvent, and temperature. The signals for the cyclohexyl protons will be complex

and overlapping multiplets.

Table 3: IR Spectroscopic Data for 3-Methylcyclohexanamine (Mixture of Isomers)
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Functional Group Vibrational Mode
Absorption Range

(cm⁻¹)
Intensity

N-H
Symmetric &

Asymmetric Stretch
3280 - 3370 Medium

C-H (sp³) Stretch 2850 - 2960 Strong

N-H Bend (Scissoring) 1590 - 1650 Medium

C-H Bend 1440 - 1470 Medium

C-N Stretch 1050 - 1250 Medium-Weak

Source: Data derived from the NIST Chemistry WebBook for a mixture of cis and trans isomers

of 3-Methylcyclohexylamine.[3]

Table 4: Mass Spectrometry Data for 3-Methylcyclohexanamine (Mixture of Isomers)

m/z Relative Intensity (%) Possible Fragment Ion

113 Moderate [M]⁺ (Molecular Ion)

98 High [M - CH₃]⁺

70 High [C₄H₈N]⁺

56 High [C₃H₆N]⁺

43 Base Peak [C₃H₇]⁺

Source: GC-MS data available in the PubChem database for a mixture of isomers.[2] The

molecular weight of 3-Methylcyclohexanamine is 113.20 g/mol .[2][4][5][6]

Experimental Protocols
The following are detailed experimental protocols for the acquisition of spectroscopic data for

trans-3-Methylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution 1H and 13C NMR spectra of trans-3-
Methylcyclohexanamine.

Materials:

trans-3-Methylcyclohexanamine

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Vortex mixer

NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for 1H NMR:

Sample Preparation:

Accurately weigh approximately 5-10 mg of trans-3-Methylcyclohexanamine.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.

Gently vortex the vial to ensure the sample is fully dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for a standard 1H NMR experiment (e.g.,

spectral width, number of scans, acquisition time, and relaxation delay).
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Acquire the 1H NMR spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate the signals to determine the relative number of protons for each resonance.

Protocol for 13C NMR:

Sample Preparation:

Prepare a more concentrated sample by dissolving approximately 20-50 mg of trans-3-
Methylcyclohexanamine in 0.6-0.7 mL of CDCl₃ with TMS.

Instrument Setup and Data Acquisition:

Use the same locked and shimmed sample from the 1H NMR experiment or a freshly

prepared one.

Select the 13C NMR acquisition program with proton decoupling.

Set the appropriate spectral width and acquisition time. Due to the low natural abundance

of 13C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are

typically required.

Acquire the 13C NMR spectrum.

Data Processing:

Apply a Fourier transform to the FID.

Phase the spectrum.
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Calibrate the chemical shift scale using the CDCl₃ solvent peak (triplet centered at 77.16

ppm) or the TMS peak (0.00 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of trans-3-Methylcyclohexanamine to identify its

functional groups.

Materials:

trans-3-Methylcyclohexanamine (liquid)

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Isopropanol or acetone for cleaning

Lint-free wipes

Protocol (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or

acetone and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small drop of liquid trans-3-Methylcyclohexanamine directly onto the ATR

crystal, ensuring the crystal surface is completely covered.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with

a good signal-to-noise ratio.

Data Processing and Cleaning:
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The resulting spectrum will be displayed as absorbance or transmittance versus

wavenumber (cm⁻¹).

Label the significant peaks corresponding to the functional groups present in the molecule.

After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of trans-3-
Methylcyclohexanamine.

Materials:

trans-3-Methylcyclohexanamine

Volatile solvent (e.g., methanol or dichloromethane)

Gas Chromatograph-Mass Spectrometer (GC-MS)

Microsyringe

Protocol (using GC-MS with Electron Ionization):

Sample Preparation:

Prepare a dilute solution of trans-3-Methylcyclohexanamine (approximately 1 mg/mL) in

a volatile solvent like methanol or dichloromethane.

GC-MS Instrument Setup:

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2

minutes, and then ramp up to 250°C at a rate of 10-20°C/min.

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Use helium as the carrier gas at a constant flow rate.
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Set the MS parameters: select Electron Ionization (EI) at 70 eV and scan a mass range of

m/z 35-300.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

The GC will separate the components of the sample, and the eluting compounds will be

introduced into the mass spectrometer.

The mass spectrometer will record the mass spectra of the eluting compounds.

Data Analysis:

Identify the peak corresponding to trans-3-Methylcyclohexanamine in the total ion

chromatogram.

Analyze the mass spectrum for this peak. Identify the molecular ion peak (M⁺) to confirm

the molecular weight.

Identify the major fragment ions and propose fragmentation pathways to aid in structure

elucidation.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like trans-3-Methylcyclohexanamine.
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Caption: Workflow for the spectroscopic identification of trans-3-Methylcyclohexanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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